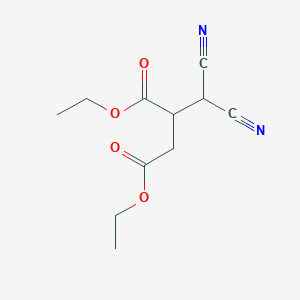
Butanedioic acid, (dicyanomethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (dicyanomethyl)-, diethyl ester is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by dicyanomethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (dicyanomethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dicyanomethyl group can be introduced through a subsequent reaction involving the addition of malononitrile to the esterified product under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (dicyanomethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicyanomethylsuccinic acid.
Reduction: Formation of dicyanomethylbutanediol.
Substitution: Formation of various substituted butanedioic acid derivatives.
Scientific Research Applications
Butanedioic acid, (dicyanomethyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Butanedioic acid, (dicyanomethyl)-, diethyl ester exerts its effects involves interactions with various molecular targets. The dicyanomethyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, diethyl ester:
Butanedioic acid, hydroxy-, diethyl ester:
Uniqueness
Butanedioic acid, (dicyanomethyl)-, diethyl ester is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82584-86-9 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
diethyl 2-(dicyanomethyl)butanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)5-9(8(6-12)7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3 |
InChI Key |
KJRQKSRPPDDJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C#N)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















